3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Description
3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, an isoquinoline moiety, and a propanamide chain
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-4-18(2)16-26-14-13-19-9-11-22(15-21(19)17-26)25-24(27)12-10-20-7-5-6-8-23(20)28-3/h4-9,11,15H,10,12-14,16-17H2,1-3H3,(H,25,27)/b18-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGKWDDYIDURW-JJPRUIFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Propanamide Chain: The final step involves the coupling of the methoxyphenyl-isoquinoline intermediate with a propanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the propanamide chain can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (sodium hydride).
Major Products
Oxidation: 3-(2-hydroxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide.
Reduction: 3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-chlorophenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
- **3-(2-hydroxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
- **3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]butanamide
Uniqueness
The uniqueness of 3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
